1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione 1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione
Brand Name: Vulcanchem
CAS No.: 2027543-00-4
VCID: VC2855870
InChI: InChI=1S/C19H25BN2O5/c1-18(2)19(3,4)27-20(26-18)13-9-7-12(8-10-13)11-14-15(23)21(5)17(25)22(6)16(14)24/h7-10,14H,11H2,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3C(=O)N(C(=O)N(C3=O)C)C
Molecular Formula: C19H25BN2O5
Molecular Weight: 372.2 g/mol

1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione

CAS No.: 2027543-00-4

Cat. No.: VC2855870

Molecular Formula: C19H25BN2O5

Molecular Weight: 372.2 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione - 2027543-00-4

Specification

CAS No. 2027543-00-4
Molecular Formula C19H25BN2O5
Molecular Weight 372.2 g/mol
IUPAC Name 1,3-dimethyl-5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C19H25BN2O5/c1-18(2)19(3,4)27-20(26-18)13-9-7-12(8-10-13)11-14-15(23)21(5)17(25)22(6)16(14)24/h7-10,14H,11H2,1-6H3
Standard InChI Key BNRMMTHQRMYNPW-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3C(=O)N(C(=O)N(C3=O)C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3C(=O)N(C(=O)N(C3=O)C)C

Introduction

Chemical Identity and Basic Properties

1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione is categorized as an organoboron compound with distinctive structural features. The compound has been assigned the CAS registry number 2027543-00-4, providing a unique identifier for scientific and regulatory purposes. With a molecular formula of C19H25BN2O5, the compound has a precise molecular weight of 372.2 g/mol. The IUPAC nomenclature identifies it as 1,3-dimethyl-5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3-diazinane-2,4,6-trione, which systematically describes its chemical structure.

The compound contains several key structural elements that define its chemical identity. The pyrimidine-2,4,6-trione (also known as barbituric acid) scaffold forms the central core of the molecule, with methyl groups at the N1 and N3 positions. The C5 position features a benzyl substituent, where the phenyl ring is functionalized with a tetramethyl-1,3,2-dioxaborolan-2-yl group at the para position. This boron-containing moiety is particularly significant as it represents a protected boronic acid, which is widely used in synthetic organic chemistry for coupling reactions.

Structural Identifiers and Digital Representations

For computational and database purposes, the compound can be represented through various digital formats as shown in the following table:

Identifier TypeRepresentation
Standard InChIInChI=1S/C19H25BN2O5/c1-18(2)19(3,4)27-20(26-18)13-9-7-12(8-10-13)11-14-15(23)21(5)17(25)22(6)16(14)24/h7-10,14H,11H2,1-6H3
Standard InChIKeyBNRMMTHQRMYNPW-UHFFFAOYSA-N
Canonical SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3C(=O)N(C(=O)N(C3=O)C)C
PubChem Compound ID71306491

These identifiers provide unambiguous digital representations of the compound's chemical structure, enabling accurate database searches and computational analyses.

Structural Characteristics and Bonding

The structural architecture of 1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione reveals important insights into its chemical behavior. The molecule features three distinct regions: the pyrimidine-2,4,6-trione core, the benzyl linker, and the boronate ester functionality.

Pyrimidine-2,4,6-trione Core

The pyrimidine-2,4,6-trione core is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, with carbonyl groups at positions 2, 4, and 6. The nitrogens are methylated, which affects the electronic distribution within the ring and influences the compound's reactivity. This structural unit is commonly found in barbiturates, a class of compounds known for their biological activities. The electron-withdrawing nature of the carbonyl groups makes the C5 position relatively acidic, which is significant for the compound's reactivity in various chemical transformations.

Benzyl Linker and Aromatic Region

The benzyl group at position 5 serves as a linker between the pyrimidine core and the boronate functionality. This linkage creates spatial separation between these two reactive centers, potentially allowing them to function independently in chemical reactions. The phenyl ring provides a rigid, planar structure that can participate in π-π stacking interactions, which may be relevant for crystal packing arrangements or interactions with aromatic systems in biological targets.

Boronate Ester Functionality

The tetramethyl-1,3,2-dioxaborolan-2-yl group represents a protected form of a boronic acid. This moiety features a boron atom coordinated in a trigonal planar geometry, with two oxygen atoms forming a five-membered ring that also includes the quaternary carbon bearing four methyl groups. The boronate ester is particularly significant because it serves as a reactive handle for various transformations, especially in Suzuki-Miyaura cross-coupling reactions, where it can react with aryl or vinyl halides to form carbon-carbon bonds .

Comparative Analysis with Structurally Related Compounds

A comprehensive understanding of 1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione can be enhanced by comparing it with structurally similar compounds. This comparison helps in elucidating structure-property relationships and potential applications.

Comparison with Meta-Substituted Analogue

The compound 1,3-dimethyl-5-[3-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione differs from our target compound in two key aspects: the position of the boronate group on the phenyl ring (meta instead of para) and the presence of a benzylidene (C=C double bond) linkage instead of a benzyl (CH2) linkage . These differences significantly affect the compound's physical properties and reactivity. The molecular formula for this related compound is C19H23BN2O5, with a slightly lower molecular weight due to the additional unsaturation .

The physical characteristics of this meta-substituted analogue include predicted collision cross-sections for various adducts, as shown in the following table:

Adductm/zPredicted CCS (Ų)
[M+H]+371.17728183.9
[M+Na]+393.15922196.1
[M+NH4]+388.20382191.2
[M+K]+409.13316190.0
[M-H]-369.16272188.6
[M+Na-2H]-391.14467189.0
[M]+370.16945187.1
[M]-370.17055187.1

These collision cross-section values provide insights into the three-dimensional structure and gas-phase behavior of the molecule, which can be valuable for analytical identification and structural characterization .

Comparison with Thienyl Analogue

Analytical Characterization and Identification Methods

The identification and characterization of 1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione can be accomplished through various analytical techniques, leveraging its structural features and physical properties.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural elucidation. The compound would exhibit characteristic signals in 1H NMR for the methyl groups attached to the nitrogens (likely around 3.0-3.5 ppm), the benzyl methylene protons (around 4.5-5.0 ppm), and the aromatic protons (6.5-8.0 ppm). The tetramethyl groups of the boronate ester would appear as a singlet integrating for 12 protons (around 1.2-1.4 ppm). 13C NMR would show signals for the carbonyl carbons of the pyrimidine ring (around 150-170 ppm), the aromatic carbons, and the various methyl and methylene carbons.

11B NMR spectroscopy would be particularly diagnostic, as it would show a characteristic signal for the boron atom in the boronate ester (typically around 30 ppm for arylboronates). This technique provides direct evidence for the presence and environment of the boron atom.

Infrared spectroscopy would reveal strong absorptions for the carbonyl groups of the pyrimidine-2,4,6-trione (typically around 1700-1750 cm-1), as well as bands associated with the B-O bonds of the boronate ester.

Mass Spectrometry

Mass spectrometry would provide valuable information about the molecular weight and fragmentation pattern of the compound. Based on the data for related compounds, various adducts could be expected in electrospray ionization mass spectrometry, including [M+H]+, [M+Na]+, and [M+NH4]+ . The exact masses for these adducts would be diagnostic for confirming the molecular formula.

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